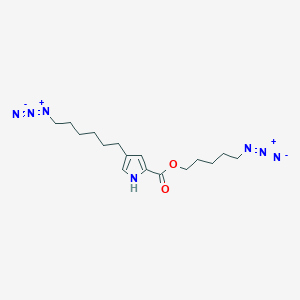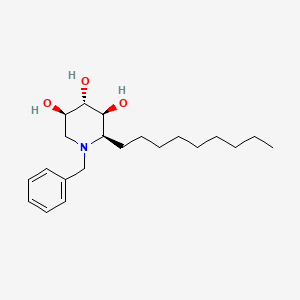
(2R,3S,4S,5R)-1-benzyl-2-nonylpiperidine-3,4,5-triol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3S,4S,5R)-1-benzyl-2-nonylpiperidine-3,4,5-triol is a complex organic compound characterized by its unique piperidine ring structure substituted with benzyl and nonyl groups, along with three hydroxyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4S,5R)-1-benzyl-2-nonylpiperidine-3,4,5-triol typically involves multi-step organic reactions. One common approach is the use of piperidine as a starting material, followed by selective functionalization to introduce the benzyl and nonyl groups. The hydroxyl groups are often introduced through oxidation reactions using reagents such as osmium tetroxide or potassium permanganate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
化学反応の分析
Types of Reactions
(2R,3S,4S,5R)-1-benzyl-2-nonylpiperidine-3,4,5-triol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to remove the hydroxyl groups or to alter the piperidine ring.
Substitution: The benzyl and nonyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as osmium tetroxide, potassium permanganate, or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of strong acids or bases, or catalytic hydrogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce deoxygenated derivatives .
科学的研究の応用
(2R,3S,4S,5R)-1-benzyl-2-nonylpiperidine-3,4,5-triol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (2R,3S,4S,5R)-1-benzyl-2-nonylpiperidine-3,4,5-triol involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl groups play a crucial role in these interactions, facilitating hydrogen bonding and other non-covalent interactions. The benzyl and nonyl groups contribute to the compound’s hydrophobic properties, influencing its binding affinity and specificity .
類似化合物との比較
Similar Compounds
(2R,3S,4S,5S,6R)-2-((benzyloxy)methyl)-6-(phenylthio)tetrahydro-2H-pyran-3,4,5-triol: Similar in having benzyl and hydroxyl groups but differs in the core structure.
(2R,3R,4S,5R,6S)-2-((benzyloxy)methyl)-6-(phenylthio)tetrahydro-2H-pyran-3,4,5-triol: Another compound with benzyl and hydroxyl groups, used in carbohydrate synthesis.
Uniqueness
(2R,3S,4S,5R)-1-benzyl-2-nonylpiperidine-3,4,5-triol is unique due to its specific piperidine ring structure and the combination of benzyl and nonyl groups, which confer distinct chemical and biological properties .
特性
CAS番号 |
917222-34-5 |
|---|---|
分子式 |
C21H35NO3 |
分子量 |
349.5 g/mol |
IUPAC名 |
(2R,3S,4S,5R)-1-benzyl-2-nonylpiperidine-3,4,5-triol |
InChI |
InChI=1S/C21H35NO3/c1-2-3-4-5-6-7-11-14-18-20(24)21(25)19(23)16-22(18)15-17-12-9-8-10-13-17/h8-10,12-13,18-21,23-25H,2-7,11,14-16H2,1H3/t18-,19-,20+,21+/m1/s1 |
InChIキー |
PQJCIPWLLFHHGV-CGXNFDGLSA-N |
異性体SMILES |
CCCCCCCCC[C@@H]1[C@@H]([C@H]([C@@H](CN1CC2=CC=CC=C2)O)O)O |
正規SMILES |
CCCCCCCCCC1C(C(C(CN1CC2=CC=CC=C2)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


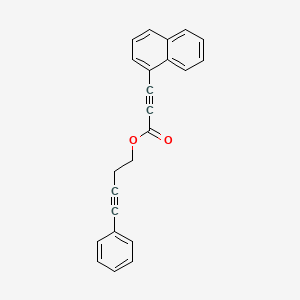




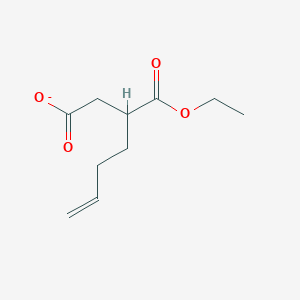
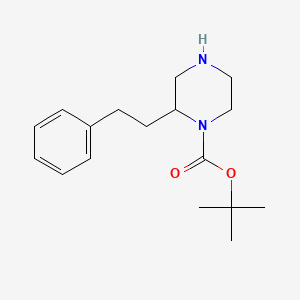
![N-[(E)-hydrazinylidenemethyl]-1-quinolin-5-ylpyrrole-3-carboxamide](/img/structure/B12610357.png)

![2-cyclopropyl-1-[4-[5-[4-[(N'-cyclopropylcarbamimidoyl)amino]phenyl]furan-2-yl]phenyl]guanidine](/img/structure/B12610367.png)
![1-Azabicyclo[3.2.2]nonane, 7-(5-isoxazolylethynyl)-](/img/structure/B12610372.png)
![3-nitro-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B12610376.png)
![2,2'-[2,2-Bis(diphenylphosphorothioyl)ethene-1,1-diyl]dipyridine](/img/structure/B12610381.png)
